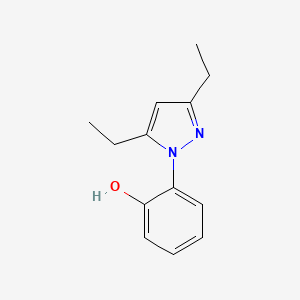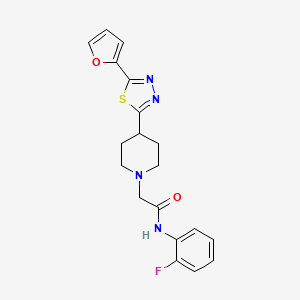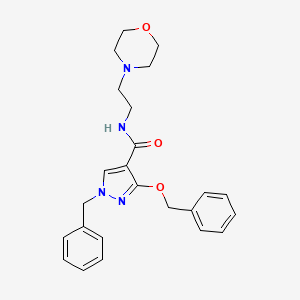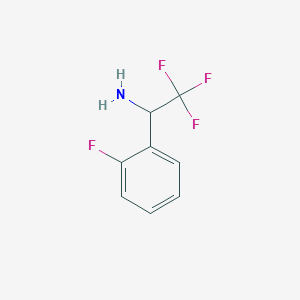
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
The mechanism of action of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol is not fully understood, but several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. This compound has also been shown to activate the Nrf2 signaling pathway, which regulates antioxidant and detoxification responses.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation and immune response.
2. Scavenging of free radicals: this compound scavenges free radicals and reduces oxidative stress, which is involved in the pathogenesis of several diseases.
3. Induction of apoptosis: this compound induces apoptosis in cancer cells by activating the caspase cascade, which is involved in the regulation of programmed cell death.
実験室実験の利点と制限
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol has several advantages and limitations for lab experiments. Some of the advantages include:
1. Easy synthesis: this compound can be easily synthesized using simple chemical reactions.
2. Potent therapeutic activity: this compound possesses potent anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the development of therapeutic drugs.
3. Low toxicity: this compound has been shown to have low toxicity in animal studies.
Some of the limitations of this compound include:
1. Limited research: Despite its potential therapeutic applications, this compound has limited research, and its mechanism of action is not fully understood.
2. Lack of clinical trials: There are no clinical trials conducted on this compound to evaluate its safety and efficacy.
3. Limited solubility: this compound has limited solubility in water and organic solvents, which can pose a challenge in its formulation for drug delivery.
将来の方向性
Several future directions can be explored in the research of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol. Some of the possible directions include:
1. Development of this compound-based drugs: this compound can be used as a lead compound for the development of anti-inflammatory, antioxidant, and anticancer drugs.
2. Formulation for drug delivery: The limited solubility of this compound can be overcome by formulating it into nanoparticles or liposomes for drug delivery.
3. Evaluation of safety and efficacy: Clinical trials can be conducted to evaluate the safety and efficacy of this compound-based drugs in humans.
Conclusion:
This compound is a promising compound that possesses potent anti-inflammatory, antioxidant, and antitumor properties. Its easy synthesis, low toxicity, and potential therapeutic applications make it an attractive candidate for drug development. Future research can explore its mechanism of action, formulation for drug delivery, and evaluation of safety and efficacy in humans.
合成法
The synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol involves the reaction of 3,5-diethyl-1H-pyrazole and 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol has been extensively studied for its potential therapeutic applications. Some of the significant research areas include:
1. Anti-inflammatory activity: this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes this compound a potential candidate for the development of anti-inflammatory drugs.
2. Antioxidant activity: this compound has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. This property makes this compound a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
3. Antitumor activity: this compound has been shown to possess antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This property makes this compound a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-7-5-6-8-13(12)16/h5-9,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRTWWMTOMHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=CC=C2O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2950309.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2950315.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2950321.png)
![2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B2950323.png)
![2-[(Furan-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2950324.png)


![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2950329.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)
